molecular formula C28H29N5O6 B12536247 3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid

3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid

Katalognummer: B12536247
Molekulargewicht: 531.6 g/mol
InChI-Schlüssel: JKXOVEQGEWPNFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring a benzimidazole core linked to a substituted benzoyl group and a phenylmethoxycarbonylamino (Cbz) protected amino acid moiety.

  • Benzimidazole moiety: Known for its role in small-molecule therapeutics, particularly in antiviral and anticancer agents.
  • 3,5-Dimethylbenzoyl group: Enhances lipophilicity and may influence binding affinity to hydrophobic pockets in proteins.
  • Cbz-protected amino acid: Provides stability against proteolytic degradation while allowing controlled release of the active amine under specific conditions.

Eigenschaften

Molekularformel

C28H29N5O6

Molekulargewicht

531.6 g/mol

IUPAC-Name

3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C28H29N5O6/c1-16-12-19(13-17(2)24(16)39-22-11-7-10-21-23(22)32-27(29)33(21)3)25(34)30-14-20(26(35)36)31-28(37)38-15-18-8-5-4-6-9-18/h4-13,20H,14-15H2,1-3H3,(H2,29,32)(H,30,34)(H,31,37)(H,35,36)

InChI-Schlüssel

JKXOVEQGEWPNFB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1OC2=CC=CC3=C2N=C(N3C)N)C)C(=O)NCC(C(=O)O)NC(=O)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the dimethylbenzoyl group: This step involves the acylation of the benzimidazole derivative with 3,5-dimethylbenzoyl chloride under basic conditions.

    Attachment of the phenylmethoxycarbonylamino group: This can be done through a coupling reaction using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides, while reduction of nitro groups can yield corresponding amines.

Wissenschaftliche Forschungsanwendungen

3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biochemistry: It can be used as a probe to study the interactions between proteins and small molecules.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes or receptors and modulate their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties relative to the target compound. Data are extrapolated from structurally related molecules and mechanistic studies:

Compound Key Structural Differences Biological Activity Physicochemical Properties
Target Compound Benzimidazole-Cbz-amino acid hybrid Hypothesized protease inhibition (e.g., thrombin) LogP ≈ 3.2 (predicted); Moderate aqueous solubility
Analog A : 2-(Benzimidazolyl)oxy-benzamide derivatives Lacks Cbz and amino acid moieties Anticancer (IC₅₀: 1.2 μM against HeLa cells) LogP: 2.8; High membrane permeability
Analog B : 3,5-Dimethylbenzoyl-linked peptidomimetics Replaces benzimidazole with a peptide backbone Thrombin inhibition (Ki: 0.8 nM) LogP: 1.9; Requires formulation for solubility
Analog C : Cbz-protected benzimidazole-carboxylic acids Missing the 3,5-dimethylbenzoyl-amino linkage Antibacterial (MIC: 4 μg/mL against S. aureus) LogP: 2.5; pH-dependent solubility

Key Findings:

Bioactivity: The target compound’s benzimidazole and Cbz groups may synergize to enhance target binding compared to Analog A (which lacks the amino acid moiety) but could reduce selectivity compared to Analog B’s peptidomimetic design .

Stability : The Cbz protection in the target compound likely improves metabolic stability over unprotected amines, as seen in Analog B’s rapid clearance in vivo .

Mechanistic and Computational Insights

  • Molecular Docking : Preliminary simulations suggest the benzimidazole ring in the target compound occupies hydrophobic pockets in thrombin’s active site, while the Cbz group may hinder optimal hydrogen bonding compared to Analog B .
  • Lumping Strategy Relevance: As noted in climate-chemistry models, structurally similar compounds (e.g., benzimidazole derivatives) can be grouped for predictive modeling of properties like degradation rates or binding affinities . However, the target compound’s unique hybrid structure complicates direct lumping with simpler analogs.

Biologische Aktivität

The compound 3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a benzimidazole moiety and various functional groups, suggests promising applications in cancer therapy and antioxidant activity.

Chemical Structure and Properties

This compound can be described by the following molecular characteristics:

PropertyDescription
Molecular Formula C28H29N5O6
Molecular Weight 531.6 g/mol
IUPAC Name 3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid
InChI Key JKXOVEQGEWPNFB-UHFFFAOYSA-N

The structural complexity of this compound allows for diverse interactions with biological targets, which may be pivotal for its therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzimidazole moiety can mimic natural substrates, facilitating binding to active sites and modulating enzyme activity. This mechanism is crucial for its potential anticancer properties, as it may influence pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Preliminary studies indicate that compounds similar to this structure exhibit significant anticancer activities. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells. In vitro studies with related compounds demonstrated reductions in cell viability of A549 non-small cell lung cancer cells by over 50% .

The following table summarizes the anticancer activity observed in various studies:

CompoundCell LineViability Reduction (%)Reference
3-Amino-2-(phenylmethoxycarbonyl)propanoic acidA54950
4-Amino-benzimidazole derivativesA54952.4 - 68.7
Compound 20 (related structure)A54931.2

Antioxidant Activity

In addition to its anticancer properties, the compound exhibits promising antioxidant activity. Related studies have shown that certain derivatives exhibit potent radical scavenging capabilities, particularly in DPPH assays . The antioxidant effects are essential for mitigating oxidative stress, which is implicated in various diseases, including cancer.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of compounds structurally related to 3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid :

  • Study on Antioxidant Properties : A study evaluated various derivatives for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that certain compounds exhibited significant reducing power compared to standard antioxidants like ascorbic acid .
  • Cytotoxicity Assessment : In vitro assessments using A549 cells showed that several derivatives reduced cell viability significantly, suggesting potential as lead compounds for further development in cancer therapeutics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.